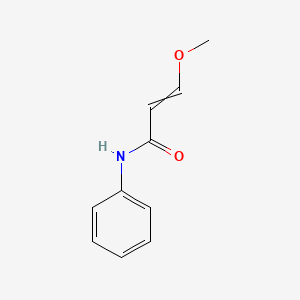
(2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide is a quaternary ammonium compound. It is known for its unique structure, which includes a phenolic hydroxyl group and a trimethylammonium group. This compound is often used in various chemical and biological applications due to its distinct properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-3,5-dimethylphenol.
Quaternization Reaction: The phenol is reacted with trimethylamine in the presence of a suitable alkylating agent, such as methyl iodide. The reaction is typically carried out in an organic solvent like acetonitrile or ethanol under reflux conditions.
Isolation and Purification: The product is then isolated by filtration and purified through recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding phenol.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Phenolic derivatives.
Substitution: Various substituted ammonium compounds.
Applications De Recherche Scientifique
(2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of cell membrane interactions and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of (2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide involves its interaction with biological membranes and proteins. The trimethylammonium group facilitates binding to negatively charged sites on cell membranes, while the phenolic hydroxyl group can participate in hydrogen bonding and redox reactions. These interactions can disrupt membrane integrity and inhibit microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium chloride
- (2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium bromide
- (2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium sulfate
Uniqueness
(2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide is unique due to its iodide counterion, which can influence its solubility, reactivity, and biological activity. Compared to its chloride, bromide, and sulfate counterparts, the iodide form may exhibit different pharmacokinetics and efficacy in various applications.
Propriétés
Numéro CAS |
63261-32-5 |
|---|---|
Formule moléculaire |
C12H20INO |
Poids moléculaire |
321.20 g/mol |
Nom IUPAC |
(2-hydroxy-3,5-dimethylphenyl)methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C12H19NO.HI/c1-9-6-10(2)12(14)11(7-9)8-13(3,4)5;/h6-7H,8H2,1-5H3;1H |
Clé InChI |
NYOIVGJWWVUYPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C[N+](C)(C)C)O)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)
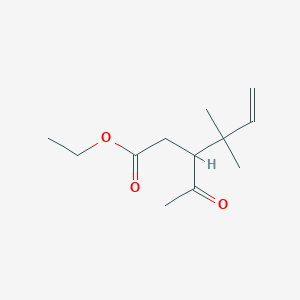
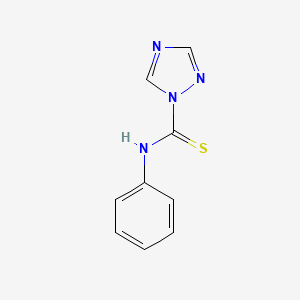
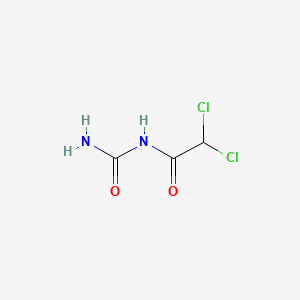
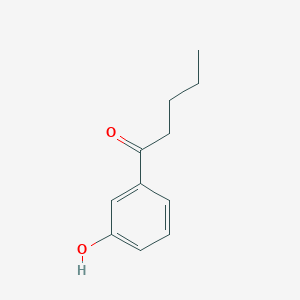

![2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14501252.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)
![{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane](/img/structure/B14501254.png)
![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)](/img/structure/B14501265.png)
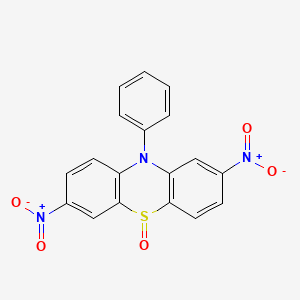

![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium](/img/structure/B14501281.png)
